molecular formula C8H18Cl2N2 B1486704 1-Cyclobutylpiperazine dihydrochloride CAS No. 799557-65-6

1-Cyclobutylpiperazine dihydrochloride

Cat. No.: B1486704
CAS No.: 799557-65-6
M. Wt: 213.15 g/mol
InChI Key: SGDJZAXFNRAMDX-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutylpiperazine dihydrochloride typically involves the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

  • Cyclobutylamine is reacted with piperazine in a suitable solvent such as ethanol or methanol.
  • Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.
  • The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of cyclobutylpiperazine N-oxide.

    Reduction: Formation of cyclobutylpiperazine.

    Substitution: Formation of N-substituted cyclobutylpiperazine derivatives.

Scientific Research Applications

1-Cyclobutylpiperazine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Cyclobutylpiperazine: Similar in structure but lacks the dihydrochloride component.

    1-Cyclohexylpiperazine: Contains a cyclohexyl group instead of a cyclobutyl group.

    2-Ethylpiperazine dihydrochloride: Contains an ethyl group instead of a cyclobutyl group.

Uniqueness: 1-Cyclobutylpiperazine dihydrochloride is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

1-cyclobutylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)10-6-4-9-5-7-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDJZAXFNRAMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976914
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61379-68-8
Record name 1-Cyclobutylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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